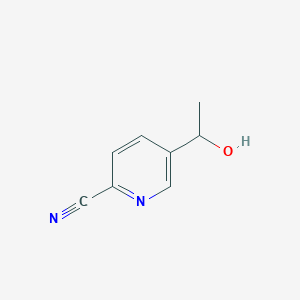
2-Pyridinecarbonitrile,5-(1-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- is a heterocyclic organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . . It is characterized by the presence of a pyridine ring substituted with a cyano group and a hydroxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- typically involves the reaction of 2-pyridinecarbonitrile with an appropriate reagent to introduce the hydroxyethyl group. One common method is the reaction of 2-pyridinecarbonitrile with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production of 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-Pyridinecarbonitrile,5-(1-oxoethyl)-.
Reduction: Formation of 2-Pyridinecarbonitrile,5-(1-aminoethyl)-.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarbonitrile: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
5-(1-Hydroxyethyl)pyridine: Similar structure but without the cyano group, affecting its reactivity and applications.
2-Pyridinecarboxaldehyde: Contains an aldehyde group instead of a cyano group, leading to different chemical properties.
Uniqueness
2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- is unique due to the presence of both the cyano and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various research applications .
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
5-(1-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)7-2-3-8(4-9)10-5-7/h2-3,5-6,11H,1H3 |
Clave InChI |
FAJCHKLYSXVKRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


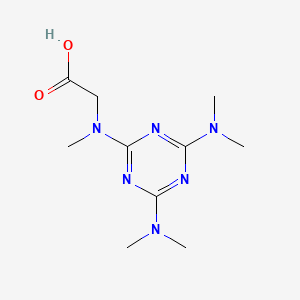
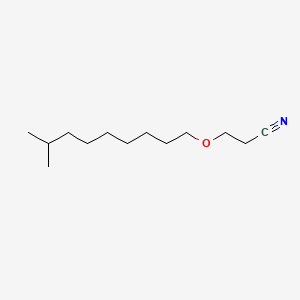
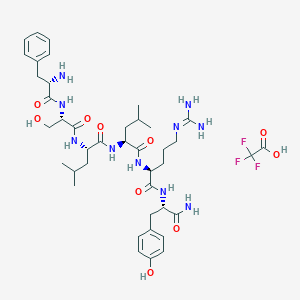
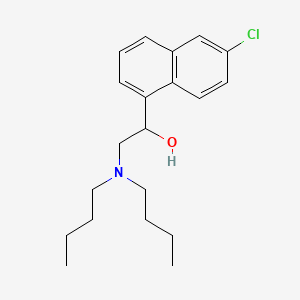
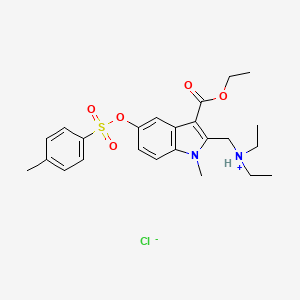
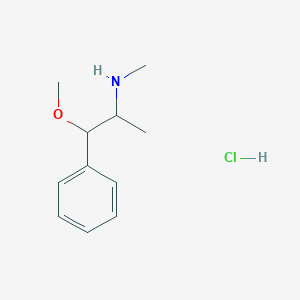
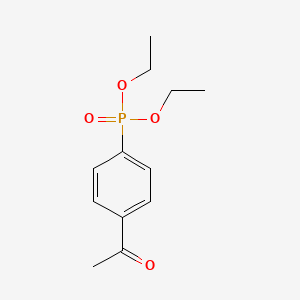
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
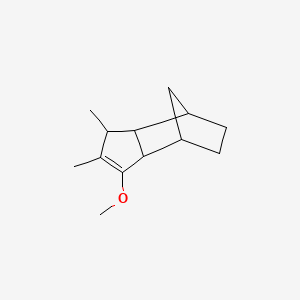
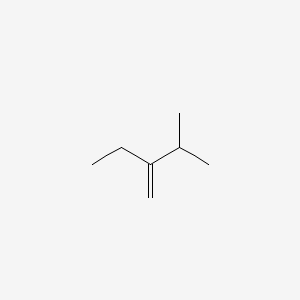
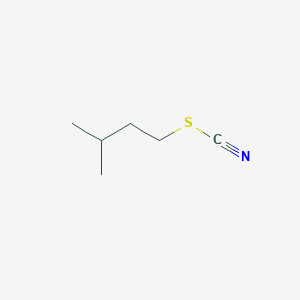
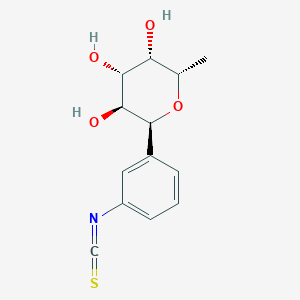
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
